![molecular formula C22H22ClN3O3 B2581781 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251612-66-4](/img/structure/B2581781.png)
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide is an intricate organic compound that falls under the category of naphthyridines. With a chemical structure featuring a chloro and methoxy functional group, this compound exhibits potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide typically begins with the preparation of the key intermediate, 7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine. The synthesis is achieved through multi-step reactions involving chlorination, oxidation, and amide formation. Key reagents include 4-methoxyaniline and acetyl chloride under controlled conditions to ensure high yields and purity.
Industrial Production Methods
For industrial scale, the production may involve more streamlined processes such as continuous flow synthesis which allows for better control over reaction parameters and improved scalability. Catalysts and optimized temperature and pressure conditions are employed to maximize efficiency and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the chloro and methyl groups.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to produce alcohol derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles for substitution: Methoxy anion, Amines
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Production of alcohol derivatives.
Substitution: Formation of methoxy or amino-substituted derivatives.
Scientific Research Applications
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide serves as a vital molecule in several research domains:
Chemistry: Used as a building block for more complex chemical synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating conditions related to its functional groups.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound often involves interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core enables strong binding interactions, while the chloro and methoxy groups enhance its reactivity and binding specificity. This results in modulation of biological pathways, inhibition of enzymes, or interaction with nucleic acids.
Comparison with Similar Compounds
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-acetamide
2-(7-chloro-6-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness:
This compound stands out due to the presence of both the chloro and methoxy substituents, which confer unique chemical and biological properties. Its structural complexity allows for diverse reactivity patterns, making it a valuable scaffold for chemical synthesis and research.
This compound’s multifaceted utility and rich reactivity make it an intriguing subject for ongoing scientific exploration and practical applications.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-18(23)8-7-16-21(13)25-19-9-10-26(11-17(19)22(16)28)12-20(27)24-14-3-5-15(29-2)6-4-14/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQXUYHJQZEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
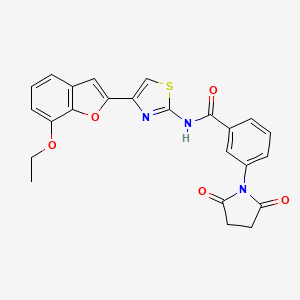
![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)
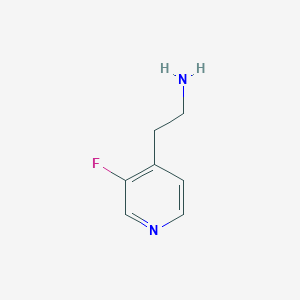
![6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2581706.png)
![4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2581710.png)
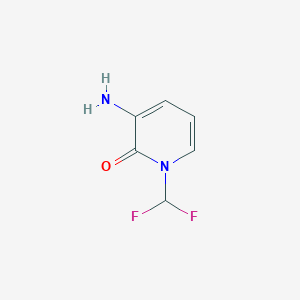
![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
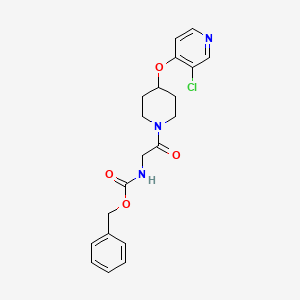
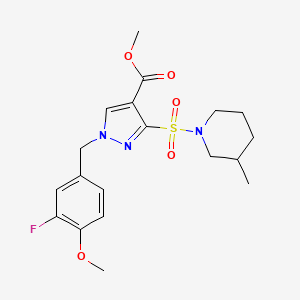
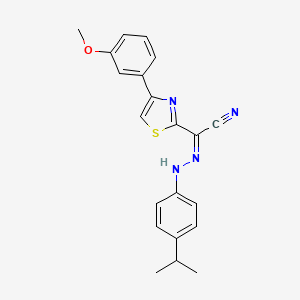
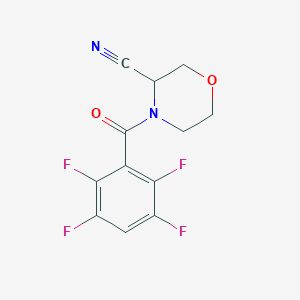
![3,4-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2581720.png)

